2-Amino-5-formylnicotinonitrile 2-Amino-5-formylnicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1211525-18-6
VCID: VC8218652
InChI: InChI=1S/C7H5N3O/c8-2-6-1-5(4-11)3-10-7(6)9/h1,3-4H,(H2,9,10)
SMILES: C1=C(C=NC(=C1C#N)N)C=O
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol

2-Amino-5-formylnicotinonitrile

CAS No.: 1211525-18-6

Cat. No.: VC8218652

Molecular Formula: C7H5N3O

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-formylnicotinonitrile - 1211525-18-6

Specification

CAS No. 1211525-18-6
Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
IUPAC Name 2-amino-5-formylpyridine-3-carbonitrile
Standard InChI InChI=1S/C7H5N3O/c8-2-6-1-5(4-11)3-10-7(6)9/h1,3-4H,(H2,9,10)
Standard InChI Key UOCFOSXPTAPBTM-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1C#N)N)C=O
Canonical SMILES C1=C(C=NC(=C1C#N)N)C=O

Introduction

2-Amino-5-formylnicotinonitrile is a heterocyclic compound belonging to the pyridine derivative family. It is characterized by the presence of an amino group and a formyl group attached to the pyridine ring, alongside a nitrile group. This compound is significant in organic synthesis and medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Synthesis and Chemical Reactions

The synthesis of 2-Amino-5-formylnicotinonitrile typically involves the reaction of pyridine derivatives with various reagents. The conditions of these reactions, such as temperature and pH, are crucial for achieving optimal yield and purity.

Notable Synthetic Routes

  • Starting from Pyridine Derivatives: This method involves modifying simpler pyridine compounds to introduce the necessary functional groups.

  • Reaction with Carbonyl Compounds: Under acidic conditions, 2-Amino-5-formylnicotinonitrile can participate in Mannich-type reactions to yield substituted pyridine derivatives.

Biological Activities and Applications

2-Amino-5-formylnicotinonitrile exhibits potential biological activities, including antimicrobial and anticancer effects. These properties make it a valuable compound in medicinal chemistry research.

Spectral Analysis and Structural Confirmation

Spectral analysis techniques such as NMR and IR are used to confirm the presence of functional groups characteristic of 2-Amino-5-formylnicotinonitrile. These methods provide essential data for structural verification and further chemical modifications.

Patents and Literature

2-Amino-5-formylnicotinonitrile is mentioned in several patents and scientific literature as a precursor for more complex chemical entities. Its unique structure and potential biological activities make it a subject of interest in pharmaceutical research .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator